2-(tert-Butyl)-5-nitro-1H-indole

説明

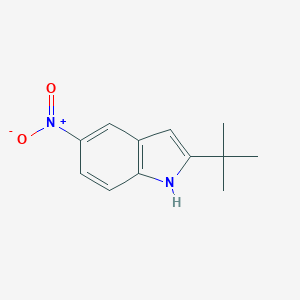

2-(tert-Butyl)-5-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a tert-butyl group and a nitro group on the indole ring makes this compound particularly interesting for various chemical and biological studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-nitro-1H-indole typically involves the nitration of 2-(tert-Butyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

化学反応の分析

Types of Reactions

2-(tert-Butyl)-5-nitro-1H-indole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole ring.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(tert-Butyl)-5-amino-1H-indole.

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: Oxidized indole derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Indole derivatives, including 2-(tert-Butyl)-5-nitro-1H-indole, have been extensively studied for their potential anticancer properties. The indole moiety is a key structural component in several biologically active compounds that exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro and in vivo .

Neuropharmacology

Research indicates that indole derivatives can influence neurotransmitter systems, particularly serotonin pathways. Given that this compound contains a nitro group, it may also exhibit neuroprotective effects or modulate neuroinflammatory responses, making it a candidate for further studies in neuropharmacology .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Indoles are known to possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Material Science

Organic Electronics

Due to its electronic properties, this compound can be utilized in the development of organic semiconductors. The compound's ability to form stable charge transfer complexes makes it a potential candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry

In polymer science, indole derivatives are being explored as additives or monomers in the synthesis of conductive polymers. Their incorporation can enhance the electrical conductivity and thermal stability of polymer matrices, paving the way for advanced materials with tailored properties .

Synthetic Intermediate

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the formation of more complex structures that can be used in drug discovery and development. The compound's reactivity makes it suitable for various synthetic pathways, including nucleophilic substitutions and cycloadditions .

Case Studies

作用機序

The mechanism of action of 2-(tert-Butyl)-5-nitro-1H-indole is not well-documented. compounds with similar structures often exert their effects through interactions with biological macromolecules, such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

類似化合物との比較

Similar Compounds

2-(tert-Butyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitroindole: Lacks the tert-butyl group, which affects its lipophilicity and biological activity.

2-(tert-Butyl)-5-amino-1H-indole: The reduced form of 2-(tert-Butyl)-5-nitro-1H-indole, with different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

生物活性

2-(tert-Butyl)-5-nitro-1H-indole is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to synthesize available information regarding the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The compound is characterized by a nitro group and a tert-butyl substituent on the indole structure, which influences its biological activity. The molecular formula is C12H14N2O2, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- ABC Transporters : The compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This modulation can influence ion transport and potentially ameliorate conditions associated with CFTR dysfunction .

- Anticancer Activity : Preliminary studies indicate that derivatives of nitroindoles exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented, suggesting potential therapeutic applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Studies : In a study involving MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value indicating effective induction of apoptosis. This suggests its potential as a chemotherapeutic agent .

- Modulation of ABC Transporters : Research indicated that the compound could enhance CFTR activity, which is crucial for ion transport in epithelial tissues. This modulation could have implications for treating diseases linked to CFTR dysfunction, such as cystic fibrosis .

- Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, indicating its potential as an antimicrobial agent .

特性

IUPAC Name |

2-tert-butyl-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEGNNIENUBTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442101 | |

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174274-85-2 | |

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。